(S)-2-Amino-N-methyl-3-phenylpropanamide
Overview
Description
(S)-2-Amino-N-methyl-3-phenylpropanamide is a chiral amide compound with a specific stereochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-methyl-3-phenylpropanamide typically involves the following steps:
Starting Material: The synthesis begins with the chiral precursor, (S)-2-Amino-3-phenylpropanoic acid.
Amidation Reaction: The carboxylic acid group of the precursor is converted to an amide group through an amidation reaction. This can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-methylmorpholine (NMM) in the presence of a suitable amine, such as methylamine.
Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Amidation: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Automated Purification: Employing automated chromatography systems for efficient purification of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-methyl-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The amide group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
(S)-2-Amino-N-methyl-3-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-methyl-3-phenylpropanamide involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes or receptors, depending on its structural features. The compound may bind to active sites or allosteric sites, altering the activity of the target protein and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-N-methyl-3-phenylpropanamide: The enantiomer of the compound with different stereochemistry.
2-Amino-N-methyl-3-phenylpropanamide: The racemic mixture of both enantiomers.
N-Methyl-3-phenylpropanamide: A similar compound lacking the amino group.
Uniqueness
(S)-2-Amino-N-methyl-3-phenylpropanamide is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or racemic mixture. This stereochemistry can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
(2S)-2-amino-N-methyl-3-phenylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12-10(13)9(11)7-8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3,(H,12,13)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRKOQJETMBIDK-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@H](CC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17186-56-0 | |
Record name | (S)-(+)-2-Amino-N-methyl-3-phenyl-propionamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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